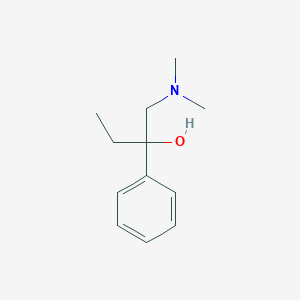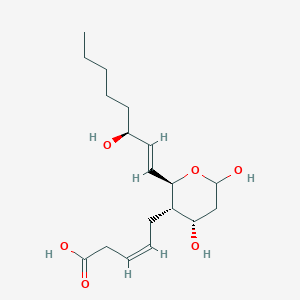
2,3-Dinor thromboxane B2
Overview
Description
2,3-Dinor Thromboxane B2 is a significant urinary metabolite of thromboxane B2, which is a product of thromboxane A2 metabolism. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation, playing a crucial role in hemostasis. This compound is often used as a biomarker to monitor thromboxane A2 synthesis in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dinor Thromboxane B2 typically involves the metabolic transformation of thromboxane B2. Thromboxane B2 is released in substantial quantities from aggregating platelets and undergoes metabolic transformation during circulation into 11-dehydro thromboxane B2 and this compound . The reaction conditions for this transformation are physiological, occurring naturally within the human body.
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its natural occurrence as a metabolite. for research purposes, it can be synthesized in laboratories using thromboxane B2 as a starting material and employing specific enzymatic reactions to achieve the desired transformation .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dinor Thromboxane B2 primarily undergoes metabolic reactions, including oxidation and reduction. It is formed through the β-oxidation of thromboxane B2, which involves the removal of two carbon atoms from the carboxyl end of the molecule .
Common Reagents and Conditions: The common reagents involved in the metabolic transformation of thromboxane B2 to this compound include various enzymes present in the human body, such as aldehyde dehydrogenase and β-oxidation enzymes . These reactions occur under physiological conditions within the circulatory system.
Major Products Formed: The major products formed from the metabolic transformation of thromboxane B2 include 11-dehydro thromboxane B2 and this compound . These metabolites are excreted in the urine and can be measured to assess thromboxane A2 synthesis.
Scientific Research Applications
2,3-Dinor Thromboxane B2 has several scientific research applications, particularly in the fields of medicine and biology. It is used as a biomarker to monitor thromboxane A2 synthesis and platelet activation in various clinical studies . This compound is also employed in research related to cardiovascular diseases, as elevated levels of thromboxane B2 and its metabolites are associated with increased risk of thrombotic events . Additionally, this compound is used in studies investigating the effects of anti-platelet therapies, such as aspirin, on thromboxane A2 synthesis .
Mechanism of Action
2,3-Dinor Thromboxane B2 itself does not exert significant biological effects. Instead, it serves as a stable metabolite of thromboxane A2, which is a potent vasoconstrictor and promoter of platelet aggregation . Thromboxane A2 exerts its effects by binding to thromboxane receptors on platelets and vascular smooth muscle cells, leading to platelet activation and vasoconstriction . The measurement of this compound in urine provides an indirect assessment of thromboxane A2 synthesis and activity in the body .
Comparison with Similar Compounds
Similar Compounds:
- Thromboxane B2
- 11-dehydro Thromboxane B2
- Thromboxane A2
Comparison: 2,3-Dinor Thromboxane B2 is unique among its related compounds due to its role as a stable urinary metabolite, making it a reliable biomarker for thromboxane A2 synthesis . Thromboxane B2 and 11-dehydro Thromboxane B2 are also metabolites of thromboxane A2, but they are less stable and more prone to fluctuations in response to acute changes in thromboxane A2 synthesis . Thromboxane A2 itself is highly unstable and rapidly converted to thromboxane B2 and other metabolites .
Properties
IUPAC Name |
(Z)-5-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,18-20,23H,2-4,7-9,12H2,1H3,(H,21,22)/b6-5-,11-10+/t13-,14-,15-,16+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHNVFKNIJQTQF-JORIIADHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](C[C@@H](O1)O)O)C/C=C\CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317171 | |
| Record name | 2,3-Dinor-TXB2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63250-09-9 | |
| Record name | 2,3-Dinor-TXB2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63250-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dinor-TXB2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




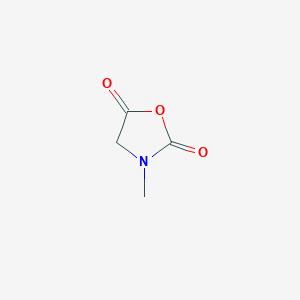

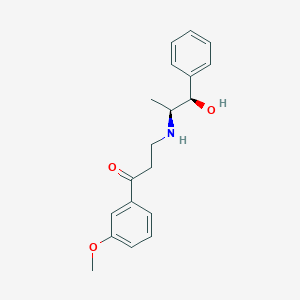

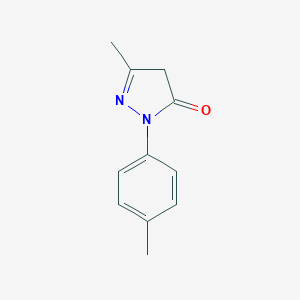


![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)



